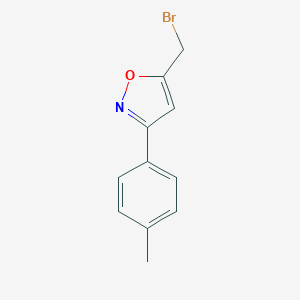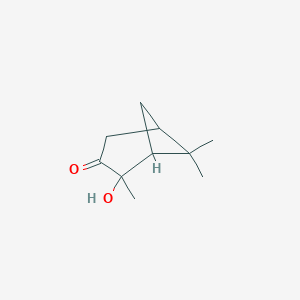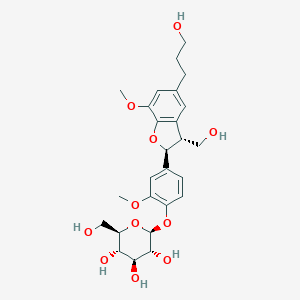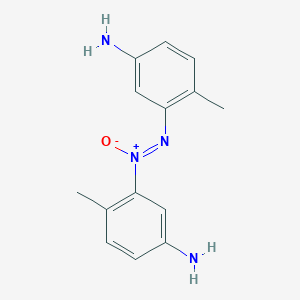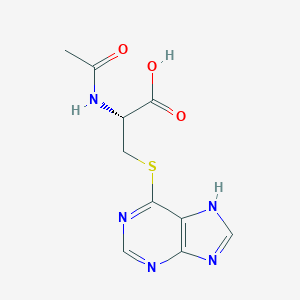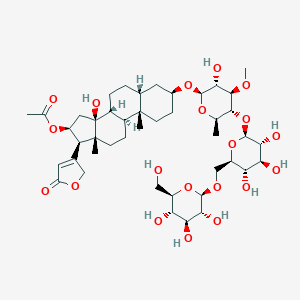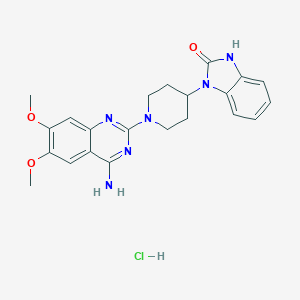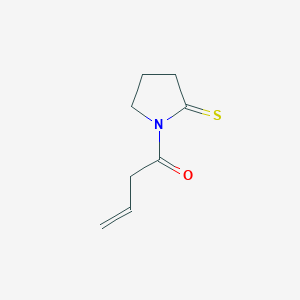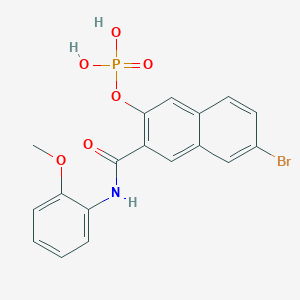![molecular formula C25H30N2O6S B159515 (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one CAS No. 134296-41-6](/img/structure/B159515.png)
(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Additionally, this paper will highlight future directions for research.
Mechanism of Action
The mechanism of action of (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. Additionally, it has been shown to modulate the activity of certain receptors in the body, such as the serotonin receptor.
Biochemical and Physiological Effects:
(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one has been shown to have a number of biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. Additionally, it has been shown to have anti-cancer effects, which may make it useful in the treatment of certain types of cancer. Furthermore, it has been shown to have anti-viral effects, which may make it useful in the treatment of viral infections.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one in lab experiments include its potential therapeutic applications and its ability to modulate the activity of certain enzymes and receptors in the body. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one. One direction is to further investigate the mechanism of action of this compound, which may provide insight into its potential therapeutic applications. Additionally, future research could focus on the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Furthermore, research could focus on the development of new formulations of this compound, which may enhance its therapeutic properties. Finally, future research could investigate the potential use of this compound in combination with other drugs, which may lead to synergistic effects.
Synthesis Methods
The synthesis of (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one involves the reaction of 3-[2-(3-methylphenoxy)ethylamino]propan-1-one with 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone in the presence of (E)-But-2-enedioic acid. The reaction is carried out under controlled conditions, and the resulting compound is purified using standard techniques.
Scientific Research Applications
(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
134296-41-6 |
|---|---|
Product Name |
(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one |
Molecular Formula |
C25H30N2O6S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one |
InChI |
InChI=1S/C21H26N2O2S.C4H4O4/c1-17-6-4-7-18(16-17)25-14-12-22-11-10-21(24)23-13-5-15-26-20-9-3-2-8-19(20)23;5-3(6)1-2-4(7)8/h2-4,6-9,16,22H,5,10-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DIQDGLYESHFMOW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCNCCC(=O)N2CCCSC3=CC=CC=C32.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1=CC(=CC=C1)OCCNCCC(=O)N2CCCSC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNCCC(=O)N2CCCSC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |
synonyms |
5-(3-(2-(3-methylphenoxy)ethylamine)propionyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine KT2 230 KT2-230 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)


